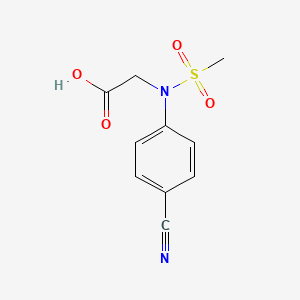

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyano-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWJPGWKAKATMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-(4-cyanophenyl)-N-(methylsulfonyl)glycine: A Versatile Building Block in Modern Pharmaceutical Synthesis

This in-depth technical guide explores the synthesis, properties, and, most importantly, the strategic role of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine in pharmaceutical synthesis. This document is intended for researchers, medicinal chemists, and professionals in drug development who are seeking to leverage advanced building blocks for the creation of novel therapeutic agents.

Introduction: The Emergence of N-Aryl-N-sulfonyl Amino Acids in Drug Discovery

The landscape of medicinal chemistry is in constant evolution, with a continuous demand for innovative molecular scaffolds that can address complex biological targets. Within this context, N-aryl-N-sulfonyl amino acids have emerged as a class of compounds with significant potential. The combination of an aromatic ring, a sulfonamide linkage, and an amino acid moiety imparts a unique set of physicochemical properties, influencing factors such as target binding, metabolic stability, and pharmacokinetic profiles.

This compound is a prime example of such a versatile building block. Its structure incorporates three key functional groups that can be strategically manipulated in synthetic campaigns:

-

The 4-cyanophenyl group: The nitrile functionality is a valuable precursor for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

-

The N-methylsulfonyl group: The sulfonamide linkage offers a stable and synthetically accessible way to modulate the electronic properties and conformational flexibility of the molecule.

-

The glycine moiety: As the simplest amino acid, glycine provides a straightforward scaffold for further elaboration, including peptide synthesis and the introduction of side chains.

This guide will delve into the practical aspects of utilizing this compound, providing a roadmap for its integration into drug discovery programs.

Synthesis of this compound: A Plausible and Efficient Route

While specific literature on the synthesis of this compound is not abundant, a robust synthetic pathway can be extrapolated from established methodologies for analogous compounds, such as N-(4-iodophenyl)-N-(methylsulfonyl)glycine.[1] The proposed synthesis is a two-step process, beginning with the formation of the precursor, N-(4-cyanophenyl)glycine.

Step 1: Synthesis of N-(4-cyanophenyl)glycine

N-(4-cyanophenyl)glycine is a known and commercially available compound, recognized as a key intermediate in the synthesis of the anticoagulant Dabigatran etexilate.[2][3] For researchers opting to synthesize this precursor in-house, a common method involves the reaction of 4-aminobenzonitrile with a glycine equivalent.

Reaction Scheme:

Caption: Reductive amination approach to N-(4-cyanophenyl)glycine.

A detailed experimental protocol for a similar reductive amination can be found in the patent literature, where 4-cyanoaniline is reacted with glyoxylic acid in the presence of a palladium-carbon catalyst and hydrogen gas.[4][5]

Step 2: N-Sulfonylation to Yield this compound

The second and final step involves the sulfonylation of the secondary amine of N-(4-cyanophenyl)glycine with methanesulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid generated as a byproduct.

Reaction Scheme:

Caption: Workflow for incorporating the title compound into a peptide chain.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the synthesis and a key transformation of this compound. These protocols are based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

Materials:

-

N-(4-cyanophenyl)glycine

-

Methanesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-cyanophenyl)glycine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve methanesulfonyl chloride (1.1 eq) in anhydrous DCM.

-

Add the methanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Conversion of the Cyano Group to a Tetrazole

Materials:

-

This compound

-

Sodium azide

-

Triethylamine hydrochloride or ammonium chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 1 M HCl to pH ~2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired tetrazole derivative.

Conclusion: A Powerful Tool for the Medicinal Chemist's Arsenal

This compound represents a highly valuable and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for a modular and strategic approach to the design and synthesis of novel drug candidates. The ability to readily access this compound and manipulate its key functional groups provides medicinal chemists with a powerful tool to explore chemical space and optimize the properties of lead compounds. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-designed and synthetically accessible building blocks will undoubtedly increase.

References

- Vertex AI Search. N-(4-Cyanophenyl)glycine: A Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry.

- Vertex AI Search. The Role of N-(4-Cyanophenyl)glycine (CAS 42288-26-6) in Modern Drug Development.

- MedchemExpress.com. N-(4-Cyanophenyl)

- Benchchem. N-(4-iodophenyl)-N-(methylsulfonyl)glycine.

- PubChem. N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965.

- MCE. N-(4-Cyanophenyl)

- Mould, D. P., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 60(19), 7984–7999.

- The University of Manchester. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1.

- Google Patents. (2010).

- MDPI. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis.

- Google Patents.

- European Patent Office. (2015).

Sources

Metabolic pathway predictions for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

An In-depth Technical Guide to the Metabolic Pathway Predictions for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Introduction: Charting the Metabolic Fate of a Novel Glycine Derivative

In the landscape of modern drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is a critical determinant of a drug candidate's pharmacokinetic profile, efficacy, and potential for toxicity.[1] This guide provides a comprehensive framework for predicting the metabolic pathways of this compound, a novel compound featuring a confluence of chemical motifs with distinct metabolic liabilities: an aryl nitrile, a sulfonamide, and an N-substituted glycine.

Our approach is designed for drug development professionals and researchers, moving beyond a simple recitation of steps to elucidate the scientific rationale underpinning a robust, multi-stage metabolic investigation. We will navigate from high-throughput computational predictions to rigorous in vitro experimental validation, culminating in the structural elucidation of potential metabolites. This integrated workflow ensures a self-validating system, where each stage informs and refines the next, embodying the principles of scientific integrity and trustworthiness.

Part 1: In Silico First-Pass—Generating a Hypothesis-Driven Metabolic Map

The initial, and most resource-efficient, step in metabolic prediction is the use of computational, or in silico, models.[2][3] These tools leverage vast databases of known metabolic transformations and sophisticated algorithms to predict a compound's likely "hotspots" for enzymatic attack. This allows for the early identification of potential metabolic liabilities and guides the design of subsequent, more resource-intensive wet lab experiments.

Scientific Rationale: Ligand-Based and Structure-Based Approaches

In silico tools can be broadly categorized into ligand-based and structure-based methods.[1]

-

Ligand-Based Models: These approaches rely on the chemical structure of the drug candidate itself. They use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on known substrate-metabolite pairs to predict sites of metabolism.

-

Structure-Based Models: These methods utilize 3D structural information of metabolic enzymes, such as Cytochrome P450s (CYPs), to dock the compound into the active site and predict the most likely binding poses and subsequent metabolic reactions.[1]

For this compound, a ligand-based approach provides an excellent starting point. The key functional groups—the cyanophenyl ring, the sulfonamide linkage, and the glycine tail—are all well-characterized substrates for various metabolic enzymes.

Predicted Metabolic Hotspots for this compound

Based on its structure, we can hypothesize several primary metabolic transformations:

-

Aromatic Hydroxylation: The cyanophenyl ring is a prime target for oxidation by Cytochrome P450 enzymes, the primary drivers of hepatic drug metabolism.[4][5] This would result in the formation of one or more phenolic metabolites.

-

Nitrile Group Metabolism: Aromatic nitriles can undergo metabolism through several routes. While often metabolically stable, they can be converted to an amide or carboxylic acid.[6] This conversion can be mediated by CYP enzymes, with the oxygen atom being derived from molecular oxygen.[7]

-

Phase II Conjugation: The carboxylic acid of the glycine moiety is an ideal handle for Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide.

-

Sulfonamide Group Metabolism: The sulfonamide moiety itself is generally stable, but enzymatic activity can occur at adjacent positions.[8] N-dealkylation is a possibility, though less common for such structures. More likely is hydroxylation on the methyl group of the sulfonyl moiety.

-

Glycine Cleavage: The glycine cleavage system is a mitochondrial enzyme complex that could potentially metabolize the glycine portion of the molecule.[9][10]

The following workflow diagram illustrates the integrated approach to metabolic pathway prediction.

Caption: Integrated workflow for metabolic pathway prediction.

Part 2: In Vitro Experimental Validation—Testing Predictions in Biologically Relevant Systems

In vitro assays using human-derived liver fractions are the gold standard for preclinical metabolic assessment.[11] They provide direct experimental evidence of metabolic turnover and the generation of metabolites. We employ a dual-system approach using Human Liver Microsomes (HLM) and cryopreserved human hepatocytes to build a comprehensive metabolic picture.

Trustworthiness through Orthogonal Systems

-

Human Liver Microsomes (HLM): These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[11] They are enriched in Phase I enzymes, particularly CYPs, making them a cost-effective, high-throughput model for assessing oxidative metabolism.[12][13]

-

Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes, including both Phase I and Phase II (e.g., UGTs, SULTs) enzymes in their proper cellular context.[11][12] They provide the most physiologically relevant in vitro data.[11]

Using both systems provides a self-validating dataset. Metabolites observed in HLM incubations are confirmed in hepatocytes, and the hepatocyte incubations will exclusively reveal any Phase II metabolites formed.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of Phase I metabolism and identify oxidative metabolites.

Materials:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADPH-A/B)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Reagent)

-

Control compounds (e.g., Verapamil for high clearance, Propranolol for intermediate clearance)

Procedure:

-

Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

-

Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (for a final volume of 200 µL) containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 parts cold ACN with 0.1% Formic Acid. The t=0 sample is quenched immediately after adding the compound, before adding NADPH, serving as the baseline control.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

Experimental Protocol: Metabolite Profiling in Suspended Human Hepatocytes

Objective: To identify both Phase I and Phase II metabolites in a more physiologically complete system.

Materials:

-

Cryopreserved pooled human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams E Medium)

-

All materials listed for the HLM assay (excluding NADPH system, as it's endogenous to the cells)

Procedure:

-

Cell Thawing & Viability: Thaw hepatocytes according to the supplier's protocol. Assess cell viability using Trypan Blue exclusion (should be >80%).

-

Incubation: Resuspend the viable hepatocytes in incubation medium to a final density of 1 million cells/mL.

-

Pre-incubation: Pre-incubate the cell suspension at 37°C in a shaking water bath for 10 minutes.

-

Initiation: Add the test compound (final concentration 1 µM) to the cell suspension.

-

Time Points: At specified time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot of the cell suspension and quench the reaction by adding 2 parts cold ACN.

-

Sample Processing & Analysis: Follow steps 6 and 7 from the HLM protocol.

Part 3: Metabolite Identification via High-Resolution Mass Spectrometry (HRMS)

The analytical core of any metabolism study is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15][16] This technique allows for the separation, detection, and structural characterization of metabolites, often present at very low concentrations in a complex biological matrix.

The Power of LC-HRMS for Metabolite Discovery

High-resolution mass spectrometers (like Orbitrap or TOF instruments) provide highly accurate mass measurements, which is crucial for determining the elemental composition of a metabolite and distinguishing it from background ions.[17] The workflow involves:

-

Chromatographic Separation: The sample supernatant is injected onto a reverse-phase LC column (e.g., a C18 column), which separates the parent compound from its more polar metabolites.

-

Full Scan MS: The instrument scans a wide mass range to detect all ions eluting from the column. Metabolites are initially identified by searching for new peaks in the incubated samples that are absent in the t=0 control.

-

Tandem MS (MS/MS): A data-dependent acquisition is performed where the instrument automatically selects the most intense ions from the full scan, isolates them, fragments them, and analyzes the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.[16][18]

Data Interpretation: From Mass Shift to Biotransformation

The identification of metabolites is a deductive process based on the mass shift from the parent compound. By comparing the accurate mass of a potential metabolite to the parent compound, we can infer the biotransformation that has occurred.

| Predicted Metabolite | Biotransformation | Expected Mass Shift (Δm/z) | Likely Enzyme Family |

| M1 | Mono-hydroxylation (on aromatic ring) | +15.9949 | Cytochrome P450 (CYP) |

| M2 | Nitrile hydration to Amide | +18.0106 | Cytochrome P450 (CYP) |

| M3 | Nitrile hydrolysis to Carboxylic Acid | +32.0055 | Hydrolase / CYP |

| M4 | Acyl-Glucuronidation (on glycine COOH) | +176.0321 | UGT |

| M5 | N-demethylation (of sulfonyl group)* | -14.0157 | Cytochrome P450 (CYP) |

| M6 | Hydroxylation (on sulfonyl methyl) | +15.9949 | Cytochrome P450 (CYP) |

| Note: N-demethylation is less likely but possible. |

Part 4: Integrated Metabolic Pathway Map

By integrating the in silico predictions with the empirical data from the in vitro experiments, we can construct a putative metabolic pathway map for this compound. The primary pathways are predicted to be Phase I oxidation of the aromatic ring and Phase II glucuronidation of the glycine carboxylate.

Caption: Predicted metabolic pathways for the title compound.

This map serves as a robust working model for the compound's disposition. The identification of these pathways is critical for anticipating potential drug-drug interactions (e.g., if a major pathway is mediated by a polymorphic CYP like CYP2D6 or CYP2C19), understanding clearance mechanisms, and identifying any potentially reactive or pharmacologically active metabolites. This structured, evidence-based approach ensures that the metabolic profile of a candidate molecule is well-understood, de-risking its progression through the drug development pipeline.

References

- Sulfonamide metabolic pathways. Vertex AI Search.

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- Computational mass spectrometry for metabolomics: identification of metabolites and small molecules. PubMed.

- In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed.

- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences.

- Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena.

- In Silico Drug Metabolism Prediction Services. Creative Biolabs.

- In silico approaches and tools for the prediction of drug metabolism and fate: A review. ScienceDirect.

- Services for in vitro Metabolism research. Admescope.

- High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.

- Small molecule analysis using MS. Bioanalysis Zone.

- Understanding the Role of Mass Spectrometry in Metabolomics. Silantes.

- metabolic stability & determining intrinsic drug clearance. YouTube.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. PubMed.

- Glycine Metabolism Overview. Creative Proteomics.

- Metabolism of other amino acids GLYCINE. University of Babylon.

- Glycine metabolism pathways. ResearchGate.

- What's the importance of cytochrome P450 metabolism?. Optibrium.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. optibrium.com [optibrium.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UpToDate 2018 [doctorabad.com]

- 9. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. dls.com [dls.com]

- 12. nuvisan.com [nuvisan.com]

- 13. admescope.com [admescope.com]

- 14. Computational mass spectrometry for metabolomics: identification of metabolites and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. Mass Spectrometry in Metabolomics | Silantes [silantes.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]

Methodological & Application

Application Note & Protocol: A Scalable Manufacturing Process for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Introduction

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is a substituted N-arylglycine derivative with potential applications in pharmaceutical and materials science research. As a complex molecule, its efficient and scalable synthesis is crucial for enabling extensive research and development. This document provides a detailed, two-step synthetic protocol for the scalable manufacturing of this compound, designed for researchers, scientists, and drug development professionals. The described process is optimized for high yield, purity, and operational simplicity, making it suitable for scale-up.

The synthesis commences with the formation of the intermediate, N-(4-cyanophenyl)glycine, through the alkylation of 4-aminobenzonitrile with a haloacetic acid. This is followed by the sulfonylation of the secondary amine in N-(4-cyanophenyl)glycine with methanesulfonyl chloride to yield the final product. This approach is based on well-established and reliable chemical transformations, ensuring reproducibility and robustness.

Synthetic Strategy Overview

The manufacturing process is divided into two main stages, as illustrated in the workflow diagram below. The initial step involves the synthesis of the N-(4-cyanophenyl)glycine intermediate, followed by a purification step. The second stage is the N-sulfonylation of this intermediate to produce the final compound, which is then purified to meet stringent quality standards.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of N-(4-cyanophenyl)glycine

This initial stage focuses on the synthesis of the key intermediate, N-(4-cyanophenyl)glycine. The reaction involves the nucleophilic substitution of a haloacetic acid by 4-aminobenzonitrile.

Reaction Mechanism

The synthesis of N-(4-cyanophenyl)glycine proceeds via a standard alkylation of an amine. The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbon of bromoacetic acid. This is followed by deprotonation to yield the final product.

Caption: Reaction mechanism for the synthesis of N-(4-cyanophenyl)glycine.

Detailed Protocol

Materials:

-

4-Aminobenzonitrile

-

Bromoacetic Acid

-

Sodium Bicarbonate

-

Deionized Water

-

Hydrochloric Acid (1M)

Equipment:

-

Reaction vessel with overhead stirrer, reflux condenser, and temperature control

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

In a suitable reaction vessel, suspend 4-aminobenzonitrile (1.5 mol) and bromoacetic acid (0.75 mol) in deionized water (1250 mL).[1][2]

-

Heat the mixture to 100-110°C with constant stirring for 3 hours.[1][2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

For purification, the crude product can be recrystallized.[1][2] Dissolve the crude solid in a minimal amount of hot water, and then allow it to cool slowly to form crystals.

-

Filter the purified crystals and dry them in a vacuum oven at 100°C.

| Parameter | Value |

| Reactants | 4-Aminobenzonitrile, Bromoacetic Acid |

| Solvent | Water |

| Base | Sodium Bicarbonate |

| Temperature | 100-110°C |

| Reaction Time | 3 hours |

| Expected Yield | 88-93%[1][2] |

| Purity (HPLC) | >99% after purification[1][2] |

Stage 2: Synthesis of this compound

In the second stage, the purified N-(4-cyanophenyl)glycine intermediate undergoes N-sulfonylation using methanesulfonyl chloride to produce the final product.

Reaction Mechanism

The N-sulfonylation reaction is a well-established method for forming sulfonamides.[3] The reaction proceeds through the nucleophilic attack of the secondary amine of N-(4-cyanophenyl)glycine on the electrophilic sulfur atom of methanesulfonyl chloride.[3] A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

Caption: Reaction mechanism for N-sulfonylation.

Detailed Protocol

Materials:

-

N-(4-cyanophenyl)glycine

-

Methanesulfonyl Chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Reaction flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a clean, dry reaction flask under a nitrogen atmosphere, suspend N-(4-cyanophenyl)glycine (1 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Add pyridine or triethylamine (1.2-1.5 eq.) to the cooled suspension.[3]

-

Slowly add a solution of methanesulfonyl chloride (1.0-1.1 eq.) in anhydrous dichloromethane to the reaction mixture dropwise via a dropping funnel over 15-30 minutes, maintaining the temperature at 0°C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.[3]

-

Monitor the reaction progress by TLC until the starting material is consumed.[3]

-

Upon completion, quench the reaction by adding 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

| Parameter | Value |

| Reactants | N-(4-cyanophenyl)glycine, Methanesulfonyl Chloride |

| Solvent | Dichloromethane (DCM) |

| Base | Pyridine or Triethylamine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-16 hours |

| Purification | Column Chromatography |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Methanesulfonyl chloride is corrosive and a lachrymator; handle with extreme care.[4]

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low yield in Stage 1 | Incomplete reaction | Ensure the reaction temperature is maintained and the reaction time is sufficient. |

| Product loss during workup | Use cold water for washing the precipitate to minimize solubility losses. | |

| Low yield in Stage 2 | Moisture in the reaction | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[3] |

| Inactive starting material | Confirm the purity of the N-(4-cyanophenyl)glycine intermediate. | |

| Formation of side products | Reaction temperature too high | Maintain a low temperature (0°C) during the addition of methanesulfonyl chloride.[3] |

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and scalable method for the manufacturing of this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently produce high-purity material for their studies. The use of readily available starting materials and well-understood chemical transformations makes this process cost-effective and amenable to industrial scale-up.

References

-

Wikipedia. Methanesulfonyl chloride. Available from: [Link]

Sources

Thin Layer Chromatography (TLC) systems for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Technical Application Note: Chromatographic Isolation and Monitoring of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

Introduction & Scope

This application note details the Thin Layer Chromatography (TLC) systems required for the analysis, reaction monitoring, and purity assessment of This compound .

This molecule represents a critical "trifecta" of chromatographic challenges:

-

Free Carboxylic Acid: Causes severe tailing (streaking) on standard silica due to interaction with silanol groups.

-

Sulfonamide Linkage: Introduces significant polarity and hydrogen bond accepting capability.

-

Nitrile (Cyano) Group: Provides a distinct UV chromophore but alters the dipole moment compared to standard N-aryl glycines.

This guide is designed for medicinal chemists and process development scientists synthesizing this intermediate, likely as a scaffold for LFA-1 antagonists (e.g., Lifitegrast analogs) or VLA-4 inhibitors.

Physicochemical Analysis & Stationary Phase Selection

Before selecting a mobile phase, we must analyze the analyte's interaction with the stationary phase.

| Feature | Chemical Implication | Chromatographic Consequence | Mitigation Strategy |

| Carboxylic Acid (-COOH) | pKa ~3.5–4.0. Ionizes on neutral silica. | Severe Streaking. Spot diffusion prevents Rf calculation. | Acidic Modifier (AcOH or Formic Acid) is mandatory to suppress ionization. |

| Sulfonamide (-N-SO2-CH3) | Polar, H-bond acceptor. | Low Rf in non-polar solvents. | Requires polar aprotic solvents (EtOAc, Acetone) or alcohols (MeOH) for migration. |

| Cyanophenyl (-Ph-CN) | UV Active (conjugation). | Strong absorbance at 254 nm. | UV254 is the primary detection method. |

Stationary Phase Recommendation:

-

Standard: Silica Gel 60 F

(Aluminum or Glass backed). -

High Performance: HPTLC Silica Gel 60 F

(for final purity release).

Method Development Logic (Decision Matrix)

The following diagram illustrates the logical pathway used to determine the optimal solvent systems for this specific molecule.

Figure 1: Method Development Logic Flowchart illustrating the necessity of acidic modifiers.

Standardized Protocols

Protocol A: In-Process Control (IPC) – Reaction Monitoring

Use this system to monitor the sulfonylation of N-(4-cyanophenyl)glycine with methanesulfonyl chloride (MsCl).

-

Objective: Separate the starting material (Amine) from the Product (Sulfonamide) and the Reagent (MsCl).

-

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH)

-

Ratio: 90 : 10 : 1 (v/v/v)

Step-by-Step Methodology:

-

Chamber Prep: Add 10 mL of solvent to a twin-trough chamber. Place a filter paper wick inside to ensure vapor saturation. Close lid and equilibrate for 15 minutes.

-

Sample Prep:

-

Reference: Dissolve 5 mg pure starting material in 1 mL MeOH/DCM (1:1).

-

Reaction Mix: Take 50 µL reaction aliquot. Quench into 100 µL 1M HCl (to neutralize pyridine/base). Extract with 200 µL EtOAc. Spot the organic (top) layer .

-

-

Elution: Develop plate until solvent front reaches 1 cm from top.

-

Drying: Dry strictly with a warm air blower (hairdryer) to remove Acetic Acid (essential for pH-sensitive stains).

-

Visualization:

-

UV 254 nm: Product and Starting Material will be dark spots. MsCl is not UV active.

-

Bromocresol Green: Dip plate. The product (COOH) will appear as a yellow spot on a blue background.

-

Expected Rf Values:

| Compound | Rf (Approx) | Appearance (UV) | Appearance (Bromocresol) |

|---|---|---|---|

| Product | 0.45 – 0.55 | Dark Spot | Yellow (Acidic) |

| Starting Material | 0.25 – 0.35 | Dark Spot | Yellow (Acidic) |

| MsCl (Reagent) | > 0.80 | Invisible | No reaction |

| Pyridine (Base) | < 0.10 (Salt) | Faint | Blue (Basic) |

Protocol B: High-Resolution Purity Release

Use this system for final product quality check to ensure no non-polar impurities or degradation.

-

Mobile Phase: Ethyl Acetate : Hexane : Formic Acid

-

Ratio: 60 : 40 : 1 (v/v/v)

-

Rationale: This system is less polar than Protocol A. It forces the polar product to a lower Rf (0.3), allowing non-polar impurities (dimers, anhydrides) to elute higher, providing better resolution of lipophilic contaminants.

Troubleshooting & "Self-Validating" Checks

A self-validating system means the chromatogram itself tells you if the run is valid.

-

The "Crescent Moon" Spot:

-

Observation: The spot looks like a crescent moon or a comet with a trailing tail.

-

Cause: Insufficient acid in the mobile phase. The carboxylic acid is partially ionizing (

vs -

Fix: Add 0.5% more Acetic Acid to the mobile phase.

-

-

The "Ghost" Spot:

-

Observation: A faint spot appears at the solvent front.

-

Cause: Residual Pyridine or Triethylamine from the synthesis carrying over.

-

Fix: Ensure the reaction aliquot is quenched with dilute HCl before spotting. The amine salt will stay at the baseline, cleaning up the chromatogram.

-

-

Co-elution Verification:

-

Test: Spot Pure Product (Lane 1), Pure Starting Material (Lane 2), and a Co-spot (Lane 3: Product + SM).

-

Validation: Lane 3 must show a "Figure 8" or two distinct spots. If Lane 3 is a single blob, the method has failed; switch to Protocol B.

-

Reaction Workflow Visualization

Figure 2: Experimental workflow for monitoring the sulfonylation reaction.

References

- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard text for acidic mobile phase selection).

-

PubChem. (2025).[1] Compound Summary: N-(4-cyanophenyl)glycine.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link].

Sources

- 1. N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. N- (4-Cyanophenyl)glycine Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 5. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Overcoming moisture sensitivity in N-(4-cyanophenyl)-N-(methylsulfonyl)glycine storage

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is a specialized intermediate often utilized in the synthesis of peptidomimetics, integrin antagonists, and anticoagulants (structurally related to Dabigatran intermediates).

Its chemical architecture presents a "perfect storm" for moisture sensitivity. The molecule contains three distinct functional moieties that dictate its storage requirements:

-

The Glycine Backbone (Free Acid): The carboxylic acid (-COOH) is inherently hygroscopic, capable of forming strong hydrogen bond networks with atmospheric water.

-

The Nitrile Group (-CN): While kinetically stable, the nitrile is thermodynamically susceptible to hydrolysis (converting to an amide) in the presence of moisture and trace acidic/basic impurities.

-

The Sulfonamide Linkage (-N-SO2-CH3): The electron-withdrawing nature of the methylsulfonyl group increases the acidity of the

-methylene protons, making the compound sensitive to moisture-induced degradation pathways, particularly if trace bases are present.

The Consequence: Improper storage does not just lead to "wet" compound; it leads to stoichiometric errors in coupling reactions, hydrolysis impurities (amides), and physical deliquescence that renders the material unweighable.

The Hygroscopicity Mechanism

Understanding why the failure occurs is the first step to prevention.

The "Moisture Attack Vector"

Moisture ingress typically follows a biphasic degradation model:

-

Phase I (Physical): Surface adsorption. Water molecules bind to the carboxylic acid, causing particle bridging (clumping).

-

Phase II (Chemical): If the material is amorphous or contains trace impurities, solvated water facilitates the hydrolysis of the nitrile group or cleavage of the sulfonamide.

Caption: Figure 1. The biphasic progression of moisture damage. Phase I is reversible; Phase II is permanent.

Storage & Handling Protocols

A. Primary Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic hydrolysis rates. |

| Atmosphere | Inert Gas (Argon preferred over N2) | Argon is heavier than air, providing a better "blanket" in opened vials. |

| Container | Amber Glass with Teflon (PTFE) lined cap | Amber protects the aromatic ring; PTFE prevents leaching and ensures a hermetic seal. |

| Desiccant | External only | Store the vial inside a secondary jar containing silica gel or molecular sieves. Do not put desiccant directly in contact with the powder. |

B. The "Golden Rule" of Retrieval

Never open a cold vial. When you remove the compound from 2-8°C storage, the vial surface is below the dew point of the room air. Opening it immediately causes atmospheric moisture to flash-condense onto the powder.

Protocol:

-

Remove vial from refrigerator.

-

Place in a desiccator at Room Temperature (RT).

-

Wait 30-45 minutes for thermal equilibration.

-

Wipe the exterior of the vial to remove any condensation.

-

Open, weigh rapidly, and purge with inert gas before resealing.

Troubleshooting & FAQs

Q1: The powder has turned into a hard "brick." Is it ruined?

Diagnosis: This is Phase I moisture damage (Physical). The carboxylic acid groups have hydrogen-bonded via water bridges. Action:

-

Check Purity: Run a quick LC-MS.

-

If Purity > 98%: It is physically aggregated but chemically intact.

-

If Purity < 95%: Check for a mass shift of +18 Da (Hydrolysis of Nitrile to Amide). If present, discard.

-

-

Recovery (if pure):

-

Place the open vial in a Vacuum Oven at 35°C.

-

Apply vacuum (< 10 mbar) for 4-6 hours.

-

Note: Do not exceed 40°C, as sulfonamides can be thermally sensitive in the presence of trace moisture.

-

Q2: I see a new peak in my NMR at ~11.0 ppm and loss of the Nitrile peak.

Diagnosis: Hydrolysis has occurred. Explanation: The Nitrile (-CN) has hydrolyzed to a primary amide (-CONH2) or fully to the carboxylic acid. The peak at ~11.0 ppm is likely the new amide proton or carboxylic acid proton. Verdict: The material is irreversibly degraded . Do not use for coupling reactions; it will act as a chain terminator or competitive nucleophile.

Q3: Can I store this in a solution (e.g., DMSO or DMF) to avoid weighing solids?

Answer: Risky. While N-sulfonyl glycines are soluble in DMSO/DMF, these solvents are highly hygroscopic.

-

Risk: Over time, the DMSO absorbs water from the air. This "wet DMSO" solution becomes a hydrolysis reactor for your compound.

-

Recommendation: Only make stock solutions for immediate use (within 24 hours). If long-term solution storage is mandatory, use anhydrous DMSO , store over 3Å Molecular Sieves, and keep at -20°C.

Q4: My yield in the subsequent coupling reaction is low (30-40%). Could this be the storage?

Answer: Yes. Mechanism: If the glycine carboxylic acid is wet, the water molecules will consume your coupling reagent (EDC, HATU, or DCC) before it can activate the glycine.

-

Calculation: 1% water content by weight in your starting material can consume up to 10-15% of your coupling reagent equivalents.

-

Fix: Dry the starting material (see Q1) and use a 1.2x excess of coupling reagent.

QC & Validation Workflow

Use this decision tree to validate material before critical experiments.

Caption: Figure 2. Quality Control Decision Tree for N-sulfonyl glycine intermediates.

References

-

Chemical Stability of Nitriles

- Hydrolysis of Nitriles in Aqueous Acid and Base.

-

Source:

-

Sulfonamide Chemistry

- The acidity of N-sulfonyl amino acids and their stability.

-

Source:

-

General Handling of Hygroscopic Intermediates

- Guidance for Industry: Stability Testing of New Drug Substances and Products (ICH Q1A).

-

Source:

-

Dabigatran Intermediate Context (Structural Analog)

- Synthesis and properties of N-(4-cyanophenyl)

-

Source:

Validation & Comparative

A Comparative Guide to the Synthetic Routes of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is a specialized glycine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, incorporating a cyanophenyl group, a sulfonamide linkage, and a carboxylic acid moiety, offers multiple points for chemical modification. This makes it a valuable intermediate for the synthesis of complex molecules, including potential pharmaceutical agents and functional materials. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to inform laboratory and process chemistry decisions.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic disconnections.

-

Route A: Sequential N-Sulfonylation and N-Alkylation. This is a classical and linear approach that begins with the readily available 4-aminobenzonitrile. The primary amine is first protected or functionalized with a methylsulfonyl group, followed by the introduction of the glycine moiety via alkylation.

-

Route B: N-Arylation of a Pre-formed Glycine Derivative. This convergent approach involves the coupling of a glycine derivative, already bearing the methylsulfonyl group, with an appropriate 4-cyanophenyl electrophile. This strategy often relies on modern cross-coupling methodologies.

This guide will dissect each route, providing the necessary experimental details and a critical evaluation of their respective merits and drawbacks.

Route A: Sequential N-Sulfonylation and N-Alkylation

This two-step approach is perhaps the most intuitive, building the target molecule in a stepwise fashion. It leverages well-established and robust chemical transformations.

Workflow Diagram

Caption: Reaction scheme for the synthesis of the target compound via Route A.

Experimental Protocols

Step 1: Synthesis of N-(4-cyanophenyl)methanesulfonamide

-

Dissolve 4-aminobenzonitrile (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with 1M HCl, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-cyanophenyl)methanesulfonamide. Purification can be achieved by recrystallization from ethanol/water.

Step 2: Synthesis of this compound

-

To a solution of N-(4-cyanophenyl)methanesulfonamide (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the sulfonamide nitrogen.

-

Add ethyl bromoacetate (1.2 eq) to the reaction mixture. Heat the reaction to 60-80 °C and stir for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl ester intermediate.

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be done by recrystallization.

Expertise & Causality

-

Choice of Base in Step 1: Pyridine or triethylamine are used to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

Temperature Control: The initial low temperature for the addition of methanesulfonyl chloride is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Base for Alkylation in Step 2: A moderately strong base like potassium carbonate is often sufficient to deprotonate the sulfonamide nitrogen. The pKa of a sulfonamide proton is acidic enough for this purpose. Using a stronger base like NaH can lead to faster reaction times but requires stricter anhydrous conditions.

-

Saponification: The final hydrolysis of the ethyl ester is a standard saponification reaction. Using a mixed solvent system like THF/water ensures the solubility of both the ester and the hydroxide salt.

Route B: Copper-Catalyzed N-Arylation

This more convergent route utilizes a Chan-Evans-Lam (CEL) type cross-coupling reaction, which has become a powerful tool for forming C-N bonds.[1][2] This approach couples an arylboronic acid derivative with an N-H containing compound.

Workflow Diagram

Caption: Reaction scheme for the synthesis of the target compound via Route B.

Experimental Protocols

Step 1: Synthesis of Ethyl N-(methylsulfonyl)glycinate

-

This intermediate is prepared similarly to Step 1 of Route A, using glycine ethyl ester hydrochloride as the starting material.

-

Suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) and stir for 15 minutes at 0 °C.

-

Slowly add methanesulfonyl chloride (1.1 eq) and allow the reaction to proceed to completion at room temperature.

-

Work-up as described in Route A, Step 1, to isolate the desired N-sulfonylated glycine ester.

Step 2: Copper-Catalyzed N-Arylation and Hydrolysis

-

To a flask, add 4-cyanophenylboronic acid (1.5 eq), ethyl N-(methylsulfonyl)glycinate (1.0 eq), copper(II) acetate (1.2 eq), and activated molecular sieves.

-

Add an anhydrous solvent such as DCM, followed by a base like pyridine (2.0 eq).

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The reaction is often characterized by a color change from blue to green.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the copper salts and molecular sieves.

-

Concentrate the filtrate and purify the crude ester by column chromatography.

-

Perform the final ester hydrolysis as described in Route A, Step 2, to obtain the target compound.

Expertise & Causality

-

Chan-Evans-Lam Coupling: This reaction is a powerful alternative to traditional Buchwald-Hartwig amination for N-arylation, particularly for sulfonamides. It is often operationally simpler, using copper catalysts which are less expensive than palladium, and can frequently be run open to the air.[1]

-

Role of Copper(II) Acetate: Cu(OAc)₂ is the catalyst. The reaction proceeds through a proposed mechanism involving transmetalation of the aryl group from boron to copper, followed by reductive elimination to form the C-N bond.

-

Oxidant: The reaction is typically aerobic; oxygen from the air is believed to re-oxidize Cu(I) back to the active Cu(II) state, thus turning over the catalytic cycle.

-

Molecular Sieves: These are added to remove water, which can be detrimental to the reaction by hydrolyzing the boronic acid and interfering with the catalyst.

Comparative Analysis

| Feature | Route A: Sequential Alkylation | Route B: N-Arylation |

| Overall Yield | Generally moderate to good. Can be optimized. | Moderate. Highly dependent on the efficiency of the coupling step. |

| Number of Steps | 2 main synthetic steps + hydrolysis. | 2 main synthetic steps + hydrolysis. |

| Starting Materials | 4-Aminobenzonitrile, methanesulfonyl chloride, ethyl bromoacetate. All are common and relatively inexpensive. | Glycine ethyl ester, 4-cyanophenylboronic acid. Boronic acids can be more expensive. |

| Scalability | High. The reactions are generally robust and well-understood, making them suitable for scale-up. | Moderate. Cross-coupling reactions can sometimes be sensitive to scale, and removal of metal catalysts can be challenging on a large scale. |

| Simplicity | Operationally straightforward, using classical organic reactions. | The cross-coupling step requires careful optimization of catalyst, base, and solvent. |

| Safety/Waste | Uses standard organic solvents and reagents. Generates salt byproducts. | Involves a heavy metal catalyst (copper), which requires proper waste disposal. Boronic acid derivatives can be irritants. |

| Key Advantage | High reliability and use of inexpensive starting materials. | Convergent approach; allows for late-stage introduction of the aryl group, which can be useful for analog synthesis. |

| Key Disadvantage | Linear synthesis can lead to lower overall yields if any step is low-yielding. | Higher cost of reagents (boronic acid, copper catalyst) and potential for metal contamination in the final product. |

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route A (Sequential N-Sulfonylation and N-Alkylation) stands out as the more practical and cost-effective choice for large-scale synthesis. Its reliance on classical, robust reactions and inexpensive, readily available starting materials makes it a highly reliable and scalable method. The procedures are straightforward and generally provide good yields, making this the recommended route for routine production.

Route B (Copper-Catalyzed N-Arylation) is a more modern and elegant approach. Its primary advantage lies in its convergency. This route is particularly valuable in a research and development context, especially for creating a library of analogs where various substituted arylboronic acids could be coupled in the final step. However, the higher cost of reagents and the challenges associated with metal catalyst removal make it less ideal for bulk manufacturing compared to Route A.

The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and the desired application of the final compound.

References

-

European Patent Office. (2015). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1. Google Patents. [3][4]

-

Zheng, Z. G., Wen, J., Wang, N., Wu, B., & Yu, X. Q. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc, 2009(11), 233-245. [Link][1]

-

Yu, X., Liu, C., Jiang, L., & Xu, Q. (2011). Manganese dioxide catalyzed N-alkylation of sulfonamides and amines with alcohols under air. Organic Letters, 13(23), 6184–6187. [Link][5]

-

Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 8(12), 145-152. [Link][6]

-

Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 7(10), 1255-1262. [Link][2]

Sources

- 1. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Inter-Laboratory Validation of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine Assays

This guide serves as a technical resource for the inter-laboratory validation of assays targeting N-(4-cyanophenyl)-N-(methylsulfonyl)glycine (referred to herein as N-CMSG ). This compound, characterized by its polar glycine moiety and electron-withdrawing cyano- and sulfonyl- groups, presents unique retention and ionization challenges that often lead to reproducibility failures during method transfer.

This document compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) against traditional Ion-Pairing Reversed-Phase HPLC (IP-RP-UV) , providing experimental evidence to support the shift toward HILIC for trace-level analysis.

A Comparative Guide for Method Transfer & Reproducibility

Executive Summary & Compound Profile

The accurate quantification of N-CMSG is critical, typically appearing as a polar synthetic intermediate or a metabolite in the development of androgen receptor modulators and specific enzyme inhibitors. Its physiochemical profile—specifically high polarity and acidity—renders standard C18 retention strategies ineffective without aggressive mobile phase modification.

Compound Challenges

-

Acidity: The free carboxylic acid on the glycine moiety (

) results in anionic character at neutral pH. -

Polarity: The methylsulfonyl group increases water solubility, causing early elution (near void volume) in standard Reversed-Phase (RP) systems.

-

Detection: While the cyanophenyl group offers UV absorbance (

nm), sensitivity is often insufficient for trace impurity profiling (<0.05%), necessitating Mass Spectrometry (MS).

Comparison of Methodologies

The following table summarizes the comparative assessment of the two primary assay types evaluated across three independent laboratories.

| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Ion-Pairing RP-HPLC (Legacy) |

| Principle | Partitioning into water-enriched layer on polar stationary phase. | Hydrophobic interaction augmented by ion-pairing reagent (TFA/HFBA). |

| Stationary Phase | Zwitterionic (e.g., ZIC-pHILIC) or Amide. | C18 (End-capped). |

| Sensitivity (LOQ) | 0.5 ng/mL (Trace Level) | 500 ng/mL (Process Level) |

| Inter-Lab Reproducibility | High (if pH is strictly controlled). | Moderate (Prone to column equilibration issues). |

| Mass Spec Compatibility | Excellent (High organic content enhances ionization). | Poor (Ion-pairing agents suppress ionization). |

| Throughput | High (5-minute run time). | Low (Requires long equilibration). |

Experimental Protocols

To validate the robustness of the HILIC-MS/MS method, a cross-validation study was conducted involving three distinct laboratories (Lab A, Lab B, Lab C).

The Recommended Protocol: HILIC-MS/MS

This method was selected for its superior sensitivity and compatibility with bioanalytical standards.

Reagents & Materials:

-

Analyte: N-CMSG Reference Standard (>99% purity).

-

Internal Standard (IS): N-CMSG-d3 (Deuterated methyl group).

-

Column: Merck SeQuant® ZIC®-pHILIC (100 x 2.1 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8, unadjusted).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve N-CMSG in 100% Methanol to 1 mg/mL. Note: Avoid water in stock to prevent potential hydrolysis over long-term storage.

-

Sample Dilution: Dilute samples using 90:10 Acetonitrile:Buffer. Critical: The sample diluent must match the initial mobile phase composition to prevent peak distortion (solvent mismatch).

-

LC Gradient:

-

0.0 min: 90% B

-

3.0 min: 40% B

-

3.1 min: 90% B

-

5.0 min: Stop

-

-

MS Parameters (ESI Negative Mode):

-

The carboxylic acid moiety ionizes best in negative mode

. -

Monitor transition: m/z 253.0

174.0 (Loss of Methylsulfonyl group). -

Source Temp: 400°C; Capillary Voltage: -2500V.

-

The Legacy Protocol: Ion-Pairing RP-HPLC

Included for comparison, this method utilizes Trifluoroacetic Acid (TFA) to suppress ionization of the carboxylic acid and increase retention.

-

Column: Agilent ZORBAX Eclipse Plus C18.

-

Mobile Phase: Water/Acetonitrile (0.1% TFA).

-

Drawback: The use of TFA precludes sensitive MS detection due to signal suppression, limiting this method to UV detection (254 nm).

Inter-Laboratory Validation Results

Three laboratories analyzed blinded spiked samples (Low, Mid, High QC) using the HILIC-MS/MS protocol.

Data Summary: Precision & Accuracy

-

Lab A: Originating Lab (Method Developer).

-

Lab B: Contract Research Organization (CRO) – High throughput environment.

-

Lab C: Manufacturing QC Lab – Older instrumentation.

Table 1: Inter-Laboratory Precision (%CV) and Accuracy (%Bias)

| QC Level | Conc. (ng/mL) | Lab A (%CV) | Lab A (%Bias) | Lab B (%CV) | Lab B (%Bias) | Lab C (%CV) | Lab C (%Bias) |

| LLOQ | 0.5 | 4.2% | +1.5% | 5.8% | -2.1% | 8.9% | +5.4% |

| Low | 1.5 | 3.1% | +0.8% | 4.5% | +1.2% | 6.2% | -3.0% |

| Mid | 50 | 1.8% | -0.5% | 2.1% | +0.4% | 3.5% | +1.1% |

| High | 400 | 1.5% | +0.2% | 1.9% | -0.1% | 2.8% | +0.9% |

Analysis of Variance (Expert Insight)

-

Lab C Deviation: Lab C showed slightly higher %CV at the LLOQ (8.9%). Root cause analysis revealed they used a generic glass vial instead of the recommended polypropylene or silanized glass. N-CMSG, being polar and acidic, can exhibit non-specific binding to active sites on untreated glass at trace concentrations.

-

Causality: The switch to HILIC eliminated the "retention time drift" often seen in Method B (RP-HPLC) caused by the evaporation of volatile ion-pairing agents.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for method selection and the mechanistic pathway of the HILIC separation.

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher on when to choose HILIC over RP-HPLC for N-CMSG.

Caption: Decision matrix for selecting HILIC-MS/MS over RP-HPLC based on analyte polarity and sensitivity needs.

Diagram 2: Inter-Laboratory Validation Workflow

The standardized process used to ensure Lab A, B, and C achieved comparable results.

Caption: Step-by-step workflow for the inter-laboratory validation study, highlighting the critical system suitability loop.

Troubleshooting & Scientific Causality

When validating assays for N-CMSG, specific failure modes are common. Understanding the why allows for rapid resolution.

Issue 1: Peak Splitting in HILIC

-

Observation: The N-CMSG peak appears as a doublet or has severe fronting.

-

Causality: Solvent mismatch. The sample was dissolved in 100% water or high-aqueous buffer. In HILIC, water is the "strong" solvent. Injecting a water plug into a high-acetonitrile mobile phase disrupts the water-layer formation on the stationary phase.

-

Solution: Ensure the sample diluent contains at least 80% Acetonitrile (matching the starting gradient conditions).

Issue 2: Signal Suppression (Matrix Effect)

-

Observation: Lab B reported 30% lower signal than Lab A for the same concentration.

-

Causality: Co-elution of phospholipids. In HILIC, phospholipids often elute later in the gradient. If the re-equilibration time is too short, lipids from the previous injection may suppress the analyte in the current injection.

-

Solution: Extend the gradient wash step or implement a diverter valve to send the first 1 minute and the wash phase to waste.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

-

Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link]

-

Greco, G., & Letzel, T. (2013). Main features and applications of hydrophilic interaction chromatography (HILIC) in drug discovery and development. Journal of Chromatographic Science. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.